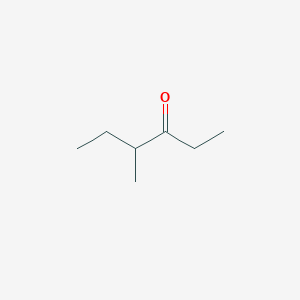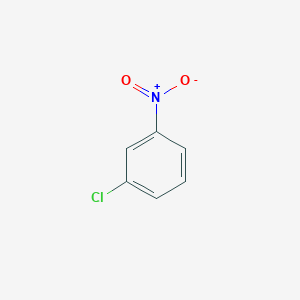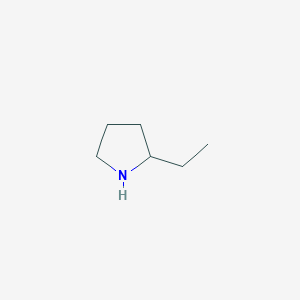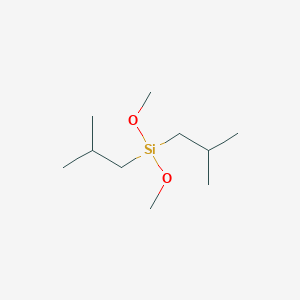
Diisobutyldimethoxysilane
Vue d'ensemble
Description
Diisobutyldimethoxysilane is a chemical compound used for synthesis . It is also known by other synonyms such as Eurenor .
Synthesis Analysis
Diisobutyldimethoxysilane is synthesized for various applications. Its CAS number is 17980-32-4 and it has a molar mass of 204.38 g/mol .Molecular Structure Analysis
The molecular formula of Diisobutyldimethoxysilane is C10H24O2Si . It has an average mass of 204.382 Da and a monoisotopic mass of 204.154556 Da . The structure of the molecule includes freely rotating bonds, and it does not violate the Rule of 5 .Physical And Chemical Properties Analysis
Diisobutyldimethoxysilane has a density of 0.8±0.1 g/cm3, a boiling point of 199.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.8±3.0 kJ/mol and a flash point of 84.0±6.0 °C . The index of refraction is 1.413, and it has a molar refractivity of 60.5±0.3 cm3 .Applications De Recherche Scientifique
Lipid Metabolism-Disrupting Effects of Non-Phthalate Plasticizer Diisobutyl Adipate (DIBA):
- Study Context: DIBA, a non-phthalate plasticizer, is widely used but with limited research on its health effects.
- Key Findings: DIBA exposure increased intracellular lipid content and altered transcriptional expression of genes related to lipid metabolism. This suggests DIBA may disrupt lipid metabolism homeostasis via targeting PPARγ.
- Authors: Wei et al. (2023).
- Source: Environmental toxicology.
Effects of Dibutylphthalate on Liver Peroxisomes and Reproduction in Zebrafish:
- Study Context: Investigating the impact of dibutylphthalate (DBP) on liver peroxisomes and reproduction in zebrafish.
- Key Findings: DBP caused teratogenic effects and liver peroxisome proliferation, indicating potential toxicological concerns.
- Authors: Ortiz-Zarragoitia, Trant, Cajaraville (2006).
- Source: Environmental Toxicology and Chemistry.
Hazards of Diisobutyl Phthalate (DIBP) Exposure:
- Study Context: Systematic review of animal toxicology studies on DIBP, a replacement for dibutyl phthalate (DBP).
- Key Findings: Robust evidence of male reproductive toxicity and developmental toxicity due to DIBP exposure. Some evidence also suggests female reproductive and liver toxicity.
- Authors: Yost et al. (2018).
- Source: Environment international.
Drug Discovery and Molecular Biology:
- Study Context: Overview of drug research's evolution, influenced by chemistry, pharmacology, and molecular biology.
- Key Findings: The study highlights the impact of molecular biology on drug discovery, which could be relevant to understanding how Diisobutyldimethoxysilane might be utilized in pharmaceutical contexts.
- Authors: Drews (2000).
- Source: Science.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethoxy-bis(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2)7-13(11-5,12-6)8-10(3)4/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYFIJRXGOQNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066291 | |
| Record name | Silane, dimethoxybis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, dimethoxybis(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diisobutyldimethoxysilane | |
CAS RN |
17980-32-4 | |
| Record name | Diisobutyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dimethoxybis(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethoxybis(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dimethoxybis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



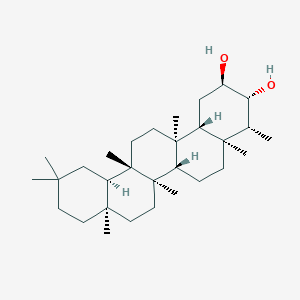
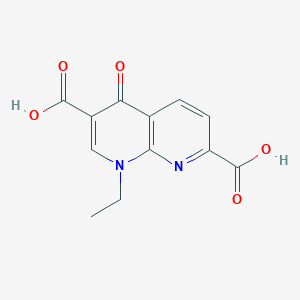
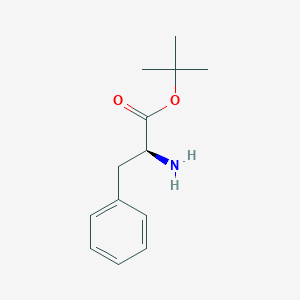

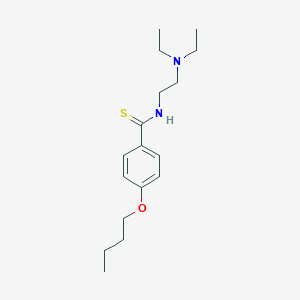
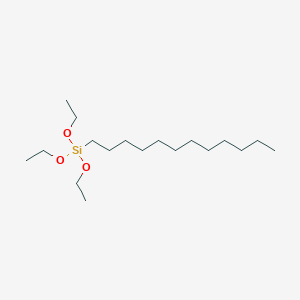
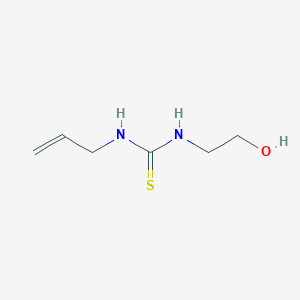
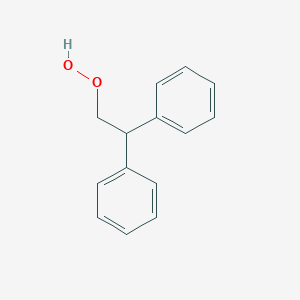
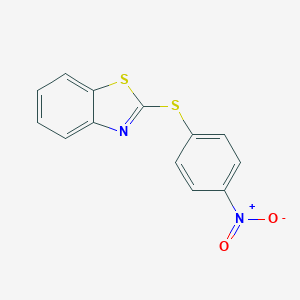
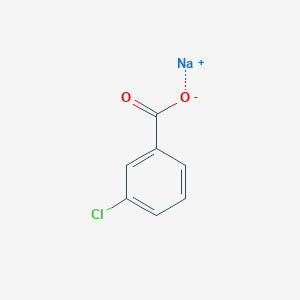
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
